The Crystal Structure of Cerium Mononitride: An In-depth Technical Guide
The Crystal Structure of Cerium Mononitride: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Cerium mononitride (CeN), a compound of significant interest in materials science, particularly as a surrogate for nuclear fuels, possesses a well-defined crystal structure that dictates its physical and chemical properties. This technical guide provides a comprehensive overview of the crystal structure of CeN, detailing its crystallographic parameters, synthesis methodologies, and the experimental techniques employed for its characterization. Special emphasis is placed on X-ray and neutron diffraction protocols, including Rietveld refinement, which are pivotal in elucidating its atomic arrangement.
Introduction
Cerium mononitride is a binary inorganic compound with the chemical formula CeN.[1] It is a member of the rare-earth mononitrides, which are known for their interesting electronic and magnetic properties.[2] CeN adopts the rock salt crystal structure, a common arrangement for many binary compounds.[3] Its structural similarity to uranium mononitride (UN) makes it a valuable non-radioactive surrogate material for studies related to advanced nuclear fuels.[4] Understanding the precise crystal structure of CeN is paramount for predicting its behavior under various conditions, including high temperatures and pressures.
Crystal Structure of Cerium Mononitride
Cerium mononitride crystallizes in a face-centered cubic (FCC) lattice, belonging to the Fm-3m space group (No. 225).[3][5] This structure is analogous to that of sodium chloride (NaCl) and is often referred to as the rock salt or B1 structure type.
In this structure, the cerium (Ce) and nitrogen (N) atoms occupy specific positions within the unit cell. The cerium cations form a face-centered cubic arrangement, and the nitrogen anions also form a face-centered cubic arrangement. These two sub-lattices are interpenetrating, with each ion being surrounded by six ions of the opposite charge in an octahedral coordination geometry.
Atomic Coordinates:
The atomic positions within the Fm-3m space group for cerium mononitride are:
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Cerium (Ce): Wyckoff position 4a, with fractional coordinates (0, 0, 0).
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Nitrogen (N): Wyckoff position 4b, with fractional coordinates (0.5, 0.5, 0.5).
Quantitative Crystallographic Data
The structural parameters of cerium mononitride have been determined through various experimental and computational studies. The following table summarizes key quantitative data.
| Parameter | Value | Experimental Method/Reference |
| Crystal System | Cubic | X-ray Diffraction[3] |
| Space Group | Fm-3m (No. 225) | X-ray Diffraction[3][5] |
| Lattice Parameter (a) | 5.022 Å | X-ray Diffraction |
| 5.011 Å | X-ray Diffraction | |
| 5.038 Å | X-ray Diffraction | |
| Ce-N Bond Length | 2.51 Å (calculated from a=5.02 Å) | - |
| Density (calculated) | 7.89 g/cm³ | [4] |
| Magnetic Ordering | Ferromagnetic | [3] |
| Bulk Modulus (B₀) | 156(3) GPa | High-Pressure X-ray Diffraction[1] |
| 158.1 GPa | ab initio calculations (GGA)[1] | |
| High-Pressure Phase | B2 (CsCl-type) | High-Pressure X-ray Diffraction[1][2] |
| Transition Pressure | 65-70 GPa | High-Pressure X-ray Diffraction[1] |
Experimental Protocols
The determination of the crystal structure of cerium mononitride relies on precise experimental techniques, primarily powder X-ray diffraction and neutron diffraction.
Synthesis of Cerium Mononitride Powder
A common method for synthesizing CeN powder suitable for diffraction studies is the direct nitridation of cerium metal.
Protocol:
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Starting Material: High-purity cerium metal (ingots or powder).
-
Atmosphere: Flowing high-purity nitrogen (N₂) gas.
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Temperature: The cerium metal is heated in a tube furnace to temperatures in the range of 800-1000°C.
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Reaction: At elevated temperatures, the cerium reacts directly with the nitrogen gas to form cerium mononitride: 2Ce + N₂ → 2CeN
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Cooling: The sample is cooled to room temperature under a continuous flow of nitrogen to prevent oxidation.
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Handling: Cerium mononitride is highly susceptible to oxidation in air and moisture.[6] All handling and preparation of the powder for analysis must be performed in an inert atmosphere, such as a glovebox filled with argon or nitrogen.
X-ray Diffraction (XRD) Analysis
Powder X-ray diffraction is the most common technique for routine phase identification and lattice parameter determination of CeN.
Protocol:
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Sample Preparation: A small amount of the synthesized CeN powder is finely ground to ensure random crystal orientation. The powder is then mounted on a low-background sample holder. To prevent oxidation, an airtight sample holder should be used.[4]
-
Instrumentation: A powder diffractometer equipped with a copper (Cu Kα, λ ≈ 1.54 Å) or molybdenum (Mo Kα, λ ≈ 0.71 Å) X-ray source is typically used.
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Data Collection: The diffraction pattern is recorded over a 2θ range typically from 20° to 80°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.
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Phase Identification: The experimental diffraction pattern is compared with standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD) to confirm the presence of the CeN phase and to identify any impurity phases (e.g., cerium oxides).
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Rietveld Refinement: For precise structural information, Rietveld refinement of the powder diffraction data is performed using software such as GSAS, FullProf, or TOPAS. The refinement process involves fitting a calculated diffraction pattern to the experimental data by adjusting various parameters, including:
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Lattice parameters
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Atomic positions
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Site occupancy factors
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Thermal displacement parameters (isotropic or anisotropic)
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Peak profile parameters (e.g., Gaussian and Lorentzian contributions)
-
Background parameters
-
Neutron Diffraction Analysis
Neutron diffraction provides complementary information to XRD, particularly in determining the positions of light elements like nitrogen with high accuracy and in studying magnetic ordering.
Protocol:
-
Sample Preparation: A larger quantity of CeN powder (typically 1-2 grams) is required compared to XRD. The powder is loaded into a vanadium sample can, which has a low neutron scattering cross-section, minimizing background signal. All handling is performed in an inert atmosphere.
-
Instrumentation: A high-resolution powder neutron diffractometer at a research reactor or spallation neutron source is used. The instrument provides a monochromatic neutron beam of a known wavelength.
-
Data Collection: The diffraction pattern is collected over a wide range of scattering angles (2θ). For magnetic structure determination, data collection at temperatures below the magnetic ordering temperature is necessary.
-
Rietveld Refinement: Similar to XRD, Rietveld refinement is performed on the neutron diffraction data.[7][8][9] The refinement of neutron data is particularly sensitive to the nuclear scattering lengths of Ce and N, allowing for a precise determination of the nitrogen atomic position and occupancy. For magnetic structure analysis, the magnetic scattering contribution is also modeled to determine the arrangement and magnitude of the magnetic moments on the cerium atoms.
Logical and Experimental Workflows
The following diagrams illustrate the key relationships and workflows in the study of the crystal structure of cerium mononitride.
References
- 1. southasiacommons.net [southasiacommons.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 4. mdpi.com [mdpi.com]
- 5. Space group - Wikipedia [en.wikipedia.org]
- 6. worldscientific.com [worldscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. Rietveld refinement - Wikipedia [en.wikipedia.org]
- 9. Ask an Expert: The Rietveld method | Malvern Panalytical [malvernpanalytical.com]
